molecular formula C13H11N3O3 B5707927 3-nitro-N-(pyridin-4-ylmethyl)benzamide

3-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5707927
M. Wt: 257.24 g/mol
InChI Key: NJUYOTXFBZZMCU-UHFFFAOYSA-N
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Description

3-Nitro-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring and a pyridin-4-ylmethyl substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₁N₃O₃, with a molecular weight of 265.25 g/mol. The compound has been utilized as a model molecule in synthetic chemistry for alkylation studies (e.g., in polyelectrolyte synthesis) . Its structural simplicity and functional groups make it a versatile intermediate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-4-6-14-7-5-10)11-2-1-3-12(8-11)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUYOTXFBZZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position of the benzamide ring.

    Formation of Pyridin-4-ylmethylamine: Pyridin-4-ylmethylamine is synthesized separately through the reduction of pyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 3-nitrobenzamide with pyridin-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The benzamide moiety can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 3-amino-N-(pyridin-4-ylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-nitrobenzoic acid derivatives.

Scientific Research Applications

3-nitro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylases, which play a role in gene expression.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with nonlinear optical properties for optical signal processing applications.

Mechanism of Action

The mechanism of action of 3-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression. Additionally, it can inhibit chitin synthase, an enzyme essential for fungal cell wall synthesis, thereby exhibiting antifungal properties. The compound’s ability to induce apoptosis in cancer cells is also a significant aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Structural and Functional Comparisons
Compound Name Benzamide Substituents Pyridine Position Molecular Weight (g/mol) Key Features/Applications References
3-Nitro-N-(pyridin-4-ylmethyl)benzamide 3-NO₂ 4-ylmethyl 265.25 Alkylation model, intermediates
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide 3-CF₃, 4-OCH₃ 4-ylmethyl 364.32 Crystal packing studies, strong hydrogen bonds
4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide 3-NO₂, 4-CH₃ 2-ylmethyl 287.29 CAS 313981-40-7; structural analog
3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride 3-NO₂ Piperidin-4-yl 249.27 Building block for drug discovery
4-(Azepan-1-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide 3-NO₂, 4-azepan 2-ylmethyl 362.41 High-throughput screening compound
3-Nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide 3-NO₂, sulfonamide-thiazole N/A 404.42 Enzyme inhibition studies

Key Structural and Functional Differences

Nitro Group Position :

  • The 3-nitro group in the target compound contrasts with 4-nitro derivatives (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide in ). The 3-nitro substituent induces distinct electronic effects, altering reactivity in reduction or alkylation reactions .

Pyridine Substituent Orientation :

  • Pyridin-4-ylmethyl (target) vs. pyridin-2-ylmethyl () affects spatial arrangement. The 4-position allows for linear hydrogen bonding (e.g., in crystal structures), while 2-substitution may sterically hinder interactions .

Additional Functional Groups: Trifluoromethyl (CF₃) and methoxy (OCH₃) groups in enhance lipophilicity and influence crystal packing via C–H···F interactions and hydrogen bonds .

Heterocyclic Modifications :

  • Replacement of pyridine with piperidine () or azepane () alters basicity and hydrogen-bonding capacity, impacting bioavailability and target selectivity .

Contradictions and Limitations

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